1,1-difluoro-3-isocyanatopropane
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Overview
Description
1,1-difluoro-3-isocyanatopropane is a chemical compound with the molecular formula C4H5F2NO. It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-difluoro-3-isocyanatopropane can be synthesized through various methods. One common approach involves the fluorination of appropriate precursors. For instance, the fluorination of 3-isocyanatopropane using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate can yield this compound . These reagents are effective for converting alcohols to alkyl fluorides and aldehydes to gem-difluorides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes utilize fluorinating agents such as sulfuryl fluoride and Me4NF, which enable room temperature deoxyfluorination of a broad range of substrates . The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-3-isocyanatopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.
Addition Reactions: The double bonds in the compound can undergo addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols can react with the isocyanate group to form urea and carbamate derivatives.
Electrophilic Addition: Electrophiles such as halogens can add to the double bonds in the compound.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the compound to form various oxidation products.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Oxidation Products: Various oxidation products depending on the oxidizing agent used.
Scientific Research Applications
1,1-difluoro-3-isocyanatopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a labeling reagent in biological studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-isocyanatopropane involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of proteins for research purposes.
Comparison with Similar Compounds
1,1-difluoro-3-isocyanatopropane can be compared with other similar compounds, such as:
1,1-difluoro-2-isocyanatoethane: Similar structure but with a shorter carbon chain.
1,1-difluoro-4-isocyanatobutane: Similar structure but with a longer carbon chain.
1,1-difluoro-3-isocyanatopropene: Similar structure but with a double bond in the carbon chain.
The uniqueness of this compound lies in its specific combination of fluorine atoms and isocyanate group, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
2649060-87-5 |
---|---|
Molecular Formula |
C4H5F2NO |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
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